4,4'-Diiodo-2,2'-bipyridine
Overview
Description
4,4’-Diiodo-2,2’-bipyridine is a chemical compound that is an isomer of bipyridine . It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .
Synthesis Analysis
A series of 4,4’-disubstituted- [2,2’]-bipyridines, featuring electron withdrawing/donating functional groups such as amino, chloro, nitro, ethoxycarbonyl, carboxy, methyl, methoxy and hydroxymethyl, have been synthesized . The available bipyridine and its derivatives were coordinated with palladium (II) acetate for catalyzing the copolymerization of CO and styrene .Molecular Structure Analysis
Two bipyridine isomers (2,2′- and 4,4 ′-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
4,4’-Bipyridine is an intermediate in the production of paraquat, a widely-used herbicide. In this process, pyridine is oxidized to 4,4’-bipyridine in a coupling reaction, followed by dimethylation to form paraquat .Scientific Research Applications
Multifunctional Materials
4,4'-Diiodo-2,2'-bipyridine derivatives have been widely employed in various disciplines, particularly for their redox activity and electrochromic capabilities. These derivatives are key in creating multifunctional materials, often characterized by phenomena like various types of chromism. This includes solvent-/medium- and environment-responsive derivatives with applications in novel materials and compounds (Papadakis, 2019).
Coordination Chemistry and Crystal Structures
4,4'-Diiodo-2,2'-bipyridine isomers serve as coformers and ligands in coordination chemistry. They exhibit diverse solid-state forms, including hydrates and solvates, with distinctive structural characteristics. These forms have been studied using thermal analysis, X-ray diffraction, and computational approaches, enhancing our understanding of their crystallization behavior and applications in coordination chemistry (Braun et al., 2021).
Catalysis and Carbon Dioxide Reduction
Studies on Re(bipy)(CO)(3)Cl complexes, where bipy includes 4,4'-Diiodo-2,2'-bipyridine derivatives, have demonstrated improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. These derivatives show distinct electrochemical properties and high efficiency in catalysis, making them crucial in research related to CO2 reduction and environmental sustainability (Smieja & Kubiak, 2010).
Solar Energy Conversion
4,4'-Diiodo-2,2'-bipyridine derivatives are significant in the field of solar energy, particularly in dye-sensitized solar cells. They have been used to synthesize heteroleptic sensitizers, significantly enhancing solar light harvesting and conversion efficiency. Their role in solar energy conversion is a testament to their potential in renewable energy applications (Kuang et al., 2006).
Supramolecular Chemistry
These derivatives have been central in constructing coordination polymers and metal-organic materials. Their structural diversity and functional properties make them ideal for developing materials with specific properties, like controlled interpenetration, which is crucial in supramolecular chemistry and materials science (Zhang et al., 2009).
Pharmaceutical and Biomedical Applications
4,4'-Diiodo-2,2'-bipyridine derivatives have shown potential in pharmaceutical and biomedical applications. For instance, their use in the synthesis of enantiopure bipyridines, which are useful in creating amino alcohols and organocatalysts for asymmetric synthesis, demonstrates their versatility in drug development and synthesis of biologically active compounds (Boyd et al., 2010).
Safety and Hazards
properties
IUPAC Name |
4-iodo-2-(4-iodopyridin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDYUQYODBAIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C2=NC=CC(=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693019 | |
Record name | 4,4'-Diiodo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diiodo-2,2'-bipyridine | |
CAS RN |
831225-81-1 | |
Record name | 4,4'-Diiodo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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